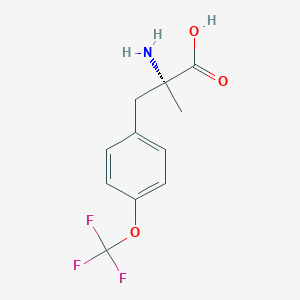

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

Description

BenchChem offers high-quality (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWWOOCNIXIIJO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine

(R)- -Methyl-4-(trifluoromethoxy)phenylalanine: A Physicochemical & Synthetic Guide

Executive Summary

(R)-

-

Conformational Control: The quaternary

-carbon restricts backbone dihedral angles ( -

Bioisosterism: The

group acts as a "super-lipophilic" bioisostere of the hydroxyl or methoxy group. It is metabolically stable, electronically unique (orthogonal conformation), and significantly enhances membrane permeability. -

Metabolic Blockade: The combination renders the residue virtually immune to proteolysis, transamination, and oxidative metabolism.

Structural & Electronic Analysis

The Trifluoromethoxy Effect ( )

Unlike the trifluoromethyl (

-

Lipophilicity: It is one of the most lipophilic substituents known (Hansch

value: +1.04), exceedingngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Electronic Nature: It is strongly electron-withdrawing by induction (

) but can donate electrons by resonance (

The -Methyl Constraint

The introduction of a methyl group at the

Structural Visualization (DOT)

Figure 1: Structural dissection showing the pharmacological impact of key functional groups.[1]

Physicochemical Profile

The following data aggregates experimental baselines from close structural analogs (4-

Table 1: Physicochemical Properties

| Property | Value (Estimated/Exp) | Context & Significance |

| Molecular Formula | MW: 263.21 g/mol | |

| LogP (Octanol/Water) | 2.9 – 3.1 | Highly Lipophilic.[1] (Compare to Phe: 1.38). Significant BBB permeability potential. |

| pKa (COOH) | 2.1 ± 0.1 | Slightly less acidic than Phe (1.[1]83) due to inductive effect of |

| pKa ( | 9.6 ± 0.2 | More basic than Phe (9.13).[1] The |

| Isoelectric Point (pI) | ~5.85 | Zwitterionic at physiological pH (7.4).[1] |

| Solubility (Water) | < 1 mg/mL | Low aqueous solubility due to |

| H-Bond Donors/Acceptors | 2 / 4 | |

| Polar Surface Area (PSA) | ~63 Ų | Favorable for membrane transport (Rule of 5 compliant).[1] |

Synthetic Accessibility: The Schöllkopf Protocol

Achieving the (R)-configuration at the quaternary center requires high stereocontrol. The Schöllkopf Bis-Lactim Ether Method is the gold standard for this synthesis, offering >95% enantiomeric excess (ee).

Reaction Logic

-

Chiral Auxiliary: (R)-Valine directs the incoming electrophile to the anti face of the enolate.

-

Electrophile: 4-(Trifluoromethoxy)benzyl bromide.[1]

-

Hydrolysis: Mild acidic conditions release the target amino acid and the chiral auxiliary (valine methyl ester), which can be recycled.

Step-by-Step Protocol

Reagents:

-

(3R,6S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf reagent derived from Gly-Val).[1]

-

n-Butyllithium (n-BuLi), 1.6M in hexanes.

-

4-(Trifluoromethoxy)benzyl bromide.

-

Tetrahydrofuran (THF), anhydrous.[5]

Procedure:

-

Deprotonation: In a flame-dried flask under Argon, dissolve the Schöllkopf reagent (1.0 eq) in anhydrous THF. Cool to -78°C .[5] Dropwise add n-BuLi (1.1 eq). Stir for 30 min to form the lithiated enolate.

-

Alkylation: Dissolve 4-(trifluoromethoxy)benzyl bromide (1.2 eq) in THF and add slowly to the enolate solution at -78°C.

-

Critical Check: The bulky isopropyl group of the auxiliary forces the benzyl group to attack from the face opposite to the isopropyl group (trans-induction).

-

-

Reaction Monitoring: Allow to warm to -20°C over 4 hours. Monitor by TLC/HPLC for disappearance of the starting heterocycle.

-

Hydrolysis: Quench with mild acid (0.25N HCl, 2.0 eq) and stir at room temperature for 24 hours. The bis-lactim ether hydrolyzes to release the target amino acid methyl ester and (R)-Val-OMe.

-

Purification: Separate the target amino acid ester from the valine auxiliary via column chromatography or fractional crystallization. Further hydrolyze the ester (LiOH/THF) to obtain the free acid.

Synthesis Workflow (DOT)

Figure 2: The Schöllkopf asymmetric synthesis pathway ensuring high enantiomeric purity.

Biopharmaceutical Implications

Metabolic Stability

This compound is designed to overcome the "soft spots" of phenylalanine.

-

Blockade of CYP450: The 4-position is occupied by

, preventing the formation of Tyrosine (para-hydroxylation) by Phenylalanine Hydroxylase. -

Blockade of Transaminases: The

-methyl group removes the

Membrane Permeability & BBB Transport

The high lipophilicity (LogP ~3.[1]0) facilitates passive diffusion. Furthermore,

References

-

Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Tetrahedron, 39(12), 2085-2091.

-

Hansch, C., & Leo, A. (1979).[4][6] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

values of -

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

-

Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708-2748.

-

Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

- 1. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

CAS number 1269835-58-6 properties and handling

Topic: CAS 1269835-58-6 Properties and Handling: A Technical Guide to (R)-α-Methyl-4-(trifluoromethoxy)phenylalanine Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary

CAS 1269835-58-6 , chemically identified as (R)-α-Methyl-4-(trifluoromethoxy)phenylalanine , is a high-value unnatural amino acid (UAA) utilized primarily in the synthesis of protease-resistant peptidomimetics. Unlike standard proteinogenic amino acids, this molecule features a quaternary

This dual-modification architecture serves two critical functions in drug design:

-

Conformational Constraint: The

-methyl group restricts backbone flexibility, stabilizing specific secondary structures (e.g., -

Pharmacokinetic Enhancement: The -OCF

group significantly increases lipophilicity and metabolic stability, improving membrane permeability and blood-brain barrier (BBB) penetration.

This guide provides a comprehensive technical overview of the physicochemical properties, handling protocols, and experimental applications of CAS 1269835-58-6, grounded in rigorous synthetic methodology.

Chemical Identity & Physicochemical Properties

The following data consolidates the structural and physical constants required for analytical verification and formulation.

| Property | Specification |

| CAS Number | 1269835-58-6 |

| Chemical Name | (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)propanoic acid |

| Common Synonyms | (R)- |

| Molecular Formula | C |

| Molecular Weight | 263.21 g/mol |

| Chirality | (R)-Enantiomer (D-configuration analog) |

| Physical State | White to off-white crystalline powder |

| Purity (Typical) | |

| Solubility | Soluble in DMSO, Methanol, dilute acid; sparingly soluble in water |

| pKa (Predicted) |

Mechanism of Action in Drug Design

The utility of CAS 1269835-58-6 extends beyond simple building blocks. It acts as a structural modulator in peptide therapeutics.

The -Methyl Effect

In standard amino acids, the

-

Steric Occlusion: The introduction of the

-methyl group creates steric hindrance that prevents proteases from accessing the scissile bond. -

Helix Promotion: The "Thorpe-Ingold" effect of the gem-dimethyl-like substitution restricts the

and

The Trifluoromethoxy Advantage

The -OCF

-

Lipophilicity: It increases the LogP of the molecule, facilitating passive transport across cell membranes.

-

Metabolic Blockade: The strong C-F bonds prevent oxidative metabolism (e.g., by Cytochrome P450s) at the para-position, prolonging half-life.

Synthesis & Production Context

High-purity synthesis of CAS 1269835-58-6 is typically achieved via Asymmetric Phase-Transfer Catalysis (PTC) , specifically utilizing Maruoka Catalysts .[1][2] This method ensures high enantioselectivity, which is critical because the (S)-enantiomer may have drastically different biological activity.

Validation Note: When sourcing this material, request chiral HPLC data to confirm enantiomeric excess (ee > 98%), as racemic mixtures can confound binding assays.

Handling, Stability, and Storage

Due to its high value and specific stereochemistry, rigorous handling protocols are mandatory to prevent degradation or racemization.

Storage Protocol

-

Temperature: Store at +2°C to +8°C for short-term (< 1 month) and -20°C for long-term storage.

-

Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) in a desiccator.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.

Safety Profile

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Experimental Protocols: Incorporation into Peptides

The steric bulk of the

Protocol: Solid-Phase Coupling of CAS 1269835-58-6[8]

Materials:

-

Resin: Rink Amide or Wang Resin (low loading, ~0.3 mmol/g recommended).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Remove Fmoc group from the growing chain using 20% Piperidine in DMF (

min). Wash resin -

Activation:

-

Dissolve CAS 1269835-58-6 (3.0 equiv relative to resin loading) in minimum DMF.

-

Add HATU (2.9 equiv) and HOAt (3.0 equiv).

-

Add DIPEA (6.0 equiv).

-

Critical: Pre-activate for only 30-60 seconds to minimize racemization risk (though

-methyls are resistant, activation esters can rearrange).

-

-

Coupling: Add the activated solution to the resin. Shake/vortex for 2 to 4 hours at room temperature.

-

Note: Standard amino acids couple in 30-60 mins;

-methyl variants require extended times.

-

-

Monitoring: Perform a Chloranil test (ninhydrin is less sensitive for secondary amines or sterically hindered N-termini). If positive, repeat the coupling (double couple).

-

Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Structural Workflow

The following diagram illustrates the workflow for utilizing CAS 1269835-58-6 in the development of proteolytically stable peptide therapeutics.

Figure 1: Integration of CAS 1269835-58-6 into peptide drug discovery workflows, highlighting the transition from raw material to enhanced therapeutic candidate.

References

-

Maruoka, K., et al. (2008).[3][1][2][4] "Practical Asymmetric Synthesis of Unnatural Amino Acids using Chiral Phase-Transfer Catalysts." Organic Process Research & Development, 12(4), 679–687. Link

-

Nagase & Co., Ltd. (2024). "Library of Unnatural Amino Acids: Product Catalog." Nagase America. Link

-

Kishida Chemical Co., Ltd. (2024).[2] "Maruoka Catalyst® and Unnatural Amino Acid Series."[1][2] Kishida Chemical.[1][2] Link

-

Walensky, L. D., et al. (2004).[3][4] "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science, 305(5689), 1466-1470. Link

Sources

The Strategic Advantage of the Alpha-Methyl Group: A Technical Guide to Unnatural Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of peptide and small molecule drug design, the quest for enhanced potency, stability, and conformational control is perpetual. Among the myriad of chemical modifications available, the introduction of an alpha-methyl group to an unnatural amino acid stands out as a deceptively simple yet profoundly impactful strategy. This guide provides an in-depth exploration of the core principles, synthesis, and application of alpha-methylated unnatural amino acids, offering both foundational knowledge and actionable protocols for researchers in the field.

The Power of a Single Methyl Group: Unlocking Superior Physicochemical and Biological Properties

The substitution of the alpha-hydrogen with a methyl group imparts a unique set of properties that can dramatically improve a molecule's therapeutic potential.[1] This modification is a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome common challenges in drug development.

Conformational Rigidity: A Double-Edged Sword

The primary effect of alpha-methylation is the steric restriction of the peptide backbone's dihedral angles (phi, φ, and psi, ψ).[2] This constraint significantly curtails the conformational flexibility of the amino acid residue, favoring the adoption of specific secondary structures, most notably helical conformations.[2][3] This pre-organization can be advantageous, as it may lock the peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. However, it is crucial to recognize that this induced rigidity can also be detrimental if the preferred conformation is not complementary to the target's binding site.

Enhanced Proteolytic Stability: A Shield Against Degradation

Peptides and small molecules are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and therapeutic window. The alpha-methyl group acts as a steric shield, hindering the approach of proteases and significantly slowing down the rate of enzymatic cleavage.[1][4] This enhanced stability is a key driver for the incorporation of alpha-methylated residues into therapeutic peptides.[5][6][7]

The Synthetic Challenge: Crafting Chiral Quaternary Carbons

The synthesis of alpha-methylated unnatural amino acids is a non-trivial endeavor, primarily due to the challenge of creating a chiral quaternary carbon center with high enantiopurity. Various strategies have been developed to address this, each with its own set of advantages and limitations.

Chiral Auxiliary-Mediated Synthesis

A widely employed and reliable method involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent. Evans' oxazolidinones are a classic example of such auxiliaries, enabling the diastereoselective introduction of the alpha-methyl group.[8][9]

Diagram: Asymmetric Synthesis using a Chiral Auxiliary

Sources

- 1. α-Methyl Amino Acids - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. renyi.hu [renyi.hu]

metabolic stability of peptides containing fluorinated amino acids

A Technical Guide to Metabolic Stability in Fluorinated Peptides

Executive Summary

For drug developers, the therapeutic potential of peptides is often truncated by their poor metabolic stability.[1][2][3] Rapid proteolytic degradation in plasma and the liver reduces half-life (

This guide details the strategic incorporation of fluorinated amino acids (FAAs) to engineer protease resistance.[1][3] Unlike simple PEGylation or cyclization, fluorination alters the fundamental electronic and steric landscape of the peptide bond without abolishing biological activity. We explore the mechanistic basis of this stability, provide rational design strategies, and detail self-validating protocols for quantifying metabolic improvements.

Mechanistic Foundations: Why Fluorine Works

The stability conferred by fluorine is not merely a result of "bulk." It is a convergence of three distinct physicochemical alterations:

The Electronic Inductive Effect

Fluorine is the most electronegative element (

-

Reduced Nucleophilicity: The electron density of the carbonyl oxygen and the amide nitrogen is reduced. This raises the energy barrier for the formation of the tetrahedral intermediate required for serine protease cleavage (e.g., by Chymotrypsin or Trypsin).

-

pKa Modulation: Fluorination lowers the pKa of neighboring amines. For example, the pKa of the amino group in 5,5,5-trifluoroleucine is significantly lower than in leucine, altering the local electrostatic environment and potentially disrupting enzyme-substrate salt bridges.

Steric Shielding (The "Teflon" Effect)

The van der Waals radius of fluorine (

-

Proteolytic Blockade: Bulky groups like the

in

Conformational Pre-organization (The Fluoroproline Effect)

Proteolysis requires the peptide backbone to adopt a specific conformation to fit the enzyme active site. Fluorination can "lock" peptides into conformations that are biologically active but proteolytically inaccessible.

-

Proline Puckering: The stereoselective fluorination of proline at the 4-position dictates the ring pucker via the gauche effect.

Visualization: Mechanism of Action Logic

The following diagram illustrates the decision logic for how fluorination interrupts the proteolytic cascade.

Caption: Mechanistic pathways showing how steric and electronic modifications by fluorine interrupt the standard proteolytic cascade.

Design Strategies: Where to Fluorinate?

Random fluorination can destroy potency. Use these targeted strategies based on the specific degradation liability.

Strategy A: The Hydrophobic Core Reinforcement ( -Leu)

Target: Peptides degraded by Chymotrypsin-like activity (cleaves after hydrophobic residues).

Modification: Replace Leucine (Leu) or Isoleucine (Ile) with 5,5,5,5',5',5'-Hexafluoroleucine (

-

Rationale:

-Leu is significantly more hydrophobic than Leu. It promotes the formation of a "fluorous core" in helical bundles (e.g., coiled-coils), driving hydrophobic collapse and burying the backbone away from solvent and proteases. -

Application: Antimicrobial peptides (AMPs) like Magainin or Buforin.[6][7]

Strategy B: The Backbone Blockade ( -Tfm-Ala)

Target: Highly susceptible cleavage sites (e.g.,

-

Rationale: This is a

-tetrasubstituted amino acid. The quaternary center imposes severe steric restriction, making the peptide bond nearly uncleavable by standard proteases. -

Warning: This can alter the helical screw sense; use caution in

-helical regions essential for receptor binding.

Strategy C: The Proline Switch

Target: Peptides containing Proline (e.g., Collagen mimetics, GLP-1 analogs). Modification: Substitute Pro with (4R)-Fluoroproline (Flp) .

-

Rationale: Enhances thermal stability (

) and resistance to prolyl oligopeptidases by enforcing the trans isomer and rigidifying the backbone.

Experimental Protocols: Validating Stability

To prove stability, you must run a comparative kinetic assay. The following protocol uses human plasma, which contains a cocktail of relevant enzymes (esterases, peptidases).

Protocol: Comparative Plasma Stability Assay

Objective: Determine the in vitro half-life (

Materials

-

Matrix: Pooled Human Plasma (heparinized), stored at -80°C.

-

Internal Standard (IS): Tolbutamide or a stable isotopically labeled version of the peptide.

-

Quenching Solution: 99% Acetonitrile (MeCN) + 1% Formic Acid (FA).

-

Analysis: LC-MS/MS (e.g., Triple Quadrupole).

Workflow Steps

-

Preparation:

-

Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 min to remove debris.

-

Prepare 1 mM peptide stock in DMSO.

-

Spike stock into plasma to reach final concentration of 1 µM (keeps DMSO < 1%).

-

-

Incubation:

-

Place plasma mixture in a shaking water bath at 37°C.

-

Timepoints: 0, 5, 15, 30, 60, 120, 240 minutes.

-

-

Sampling & Quenching (The Critical Step):

-

At each timepoint, withdraw 50 µL of plasma.

-

Immediately transfer into 200 µL of Quenching Solution (1:4 ratio precipitates proteins instantly, stopping enzymatic activity).

-

Vortex for 30s.

-

-

Processing:

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to HPLC vials.

-

-

Quantification:

-

Inject onto LC-MS/MS. Monitor the transition of the parent ion

to a specific fragment. -

Normalize peak area to the Internal Standard.

-

-

Calculation:

-

Plot

vs. Time. -

Slope

= elimination rate constant. - .

-

Visualization: Assay Workflow

Caption: Step-by-step workflow for the in vitro plasma stability assay, emphasizing the critical quenching step to stop enzymatic activity.

Case Studies & Data Comparison

The following table summarizes literature data demonstrating the impact of fluorination on metabolic stability in key peptide classes.

| Peptide Class | Modification | Position | Enzyme/Medium | Stability Gain ( | Ref |

| GLP-1 Analog | Pos 8 (Repl. Ala) | DPP-IV | > 20-fold increase | [1, 2] | |

| Buforin II | Pos 14 (Repl. Leu) | Trypsin | 2.3-fold increase | [3] | |

| Model Peptide | Chymotrypsin | Absolute Stability (No cleavage) | [4] | ||

| Collagen | (4R)-F-Pro | Yaa Position | Thermal ( | Hyper-stable (Stereoelectronic effect) | [5] |

Key Insight: In the GLP-1 case, replacing Alanine at position 8 (the primary cleavage site for DPP-IV) with Hexafluoroleucine not only blocked degradation but maintained receptor activation, a rare "best of both worlds" scenario.

References

-

Gottler, L. M., et al. (2008).[6] Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. Link

-

Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Link

-

Huhmann, S., & Koksch, B. (2018).[1][8] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. Link

-

Koksch, B., et al. (1996).[9] Peptide modification by incorporation of alpha-trifluoromethyl substituted amino acids. Amino Acids.[1][2][6][8][9][10][11][12][13][14] Link

-

Shoulders, M. D., & Raines, R. T. (2009).[12] Collagen Structure and Stability.[12] Annual Review of Biochemistry. Link

Sources

- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 14. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the NMR and Mass Spectrometry Analysis of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine

Introduction

Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology, offering pathways to novel peptides and proteins with enhanced stability, modified activity, and unique functionalities. Among these, fluorinated amino acids are of particular interest due to the profound effects of fluorine substitution on molecular properties such as lipophilicity and metabolic stability. (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a UAA that combines two key structural modifications: an α-methyl group, which imparts conformational rigidity and resistance to enzymatic degradation, and a para-trifluoromethoxy group, a bioisostere for other functional groups that can significantly enhance binding affinity and pharmacokinetic profiles.

Robust analytical characterization is the bedrock of drug development. For novel molecules like (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation and purity assessment. This guide provides a comprehensive overview of the expected NMR and MS data for this compound, details field-proven protocols for data acquisition, and explains the rationale behind the interpretation of its spectral features.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for complete structural assignment.

Molecular Structure and Atom Labeling

To facilitate spectral interpretation, the key atoms of the molecule are labeled as shown in the diagram below.

Caption: Labeled structure of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on established chemical shift ranges for analogous functional groups and substituent effects.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| COOH | ~12-13 | Broad Singlet (br s) | - | Acidic proton, exchangeable. |

| NH₂ | ~8.0-8.5 | Broad Singlet (br s) | - | Amine protons, exchangeable. |

| H2'/H6' | ~7.35 | Doublet (d) | J ≈ 8.5 Hz | Aromatic protons ortho to the trifluoromethoxy group.[4] |

| H3'/H5' | ~7.25 | Doublet (d) | J ≈ 8.5 Hz | Aromatic protons meta to the trifluoromethoxy group.[4] |

| Cβ-H₂ | ~3.1 (A), ~2.9 (B) | Doublet of Doublets (ABq) | J(AB) ≈ 14 Hz, J ≈ 0 Hz | Diastereotopic methylene protons due to the chiral center. |

| α-CH₃ | ~1.5 | Singlet (s) | - | Methyl group attached to the chiral quaternary carbon. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| COOH | ~175 | Singlet (s) | - | Carboxylic acid carbon.[3] |

| C4' (para) | ~148 | Quartet (q) | ²J(CF) ≈ 1-2 Hz | Aromatic carbon attached to the -OCF₃ group. |

| C1' (ipso) | ~138 | Singlet (s) | - | Quaternary aromatic carbon attached to the side chain. |

| C2'/C6' (ortho) | ~130 | Singlet (s) | - | Aromatic carbons ortho to the trifluoromethoxy group. |

| C3'/C5' (meta) | ~121 | Singlet (s) | - | Aromatic carbons meta to the trifluoromethoxy group. |

| -OCF₃ | ~120 | Quartet (q) | ¹J(CF) ≈ 250-260 Hz | Carbon of the trifluoromethoxy group, exhibits large one-bond coupling to fluorine.[5] |

| Cα | ~60 | Singlet (s) | - | Quaternary alpha-carbon. |

| Cβ | ~40 | Singlet (s) | - | Methylene carbon of the side chain. |

| α-CH₃ | ~25 | Singlet (s) | - | Alpha-methyl carbon. |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, CFCl₃ ref.)

| Fluorines | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|

| -OCF₃ | ~ -58 | Singlet (s) | - | The three fluorine atoms are equivalent and show a characteristic shift for the trifluoromethoxy group.[6][7] |

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Caption: Standard workflow for NMR analysis of small molecules.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine. For ¹³C NMR, a higher concentration (15-25 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it does not exchange with the amine and carboxylic acid protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.[9]

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument procedures: lock onto the deuterium signal of the solvent, tune the probe for ¹H, ¹³C, and ¹⁹F frequencies, and shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, 16 to 32 scans are sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A PENDANT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction for all spectra.

-

Calibrate the chemical shift scale. For ¹H and ¹³C, reference the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external reference like CFCl₃ (0 ppm) is typically used.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish connectivity.

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements, enabling the determination of elemental composition.[11][12]

Predicted HRMS Data

The molecular formula for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is C₁₁H₁₂F₃NO₃.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 264.08420 |

| [M+Na]⁺ | 286.06614 |

| [M-H]⁻ | 262.06965 |

Calculations are based on monoisotopic masses.

Predicted Fragmentation Pattern (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing amino acids. In tandem MS (MS/MS) experiments, the protonated molecular ion ([M+H]⁺) is selected and fragmented to provide structural information. The fragmentation of phenylalanine analogs typically involves losses from the amino acid core and cleavage of the side chain.[13][14][15]

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Key Fragmentation Pathways:

-

Loss of Formic Acid (-HCOOH, 46.0055 Da): A common fragmentation pathway for protonated amino acids, leading to an ion at m/z 218.09.[14]

-

Loss of Water (-H₂O, 18.0106 Da): Dehydration from the carboxylic acid group can result in an ion at m/z 246.07.

-

Formation of the Immonium Ion: Cleavage of the bond between the α- and β-carbons results in the formation of a characteristic immonium ion for α-methyl amino acids at m/z 100.08. This is a strong indicator of the α-methylated amino acid core.[16]

-

Formation of the Benzylic Cation: Cleavage of the Cα-Cβ bond can also lead to a stabilized benzylic cation corresponding to the side chain, with a predicted m/z of 163.04.

Experimental Protocol: HRMS Data Acquisition

Caption: Standard workflow for HRMS analysis of small molecules.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile (LC-MS grade).

-

Dilute this stock solution to a final concentration of 1-10 µM using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) to promote protonation.[17]

-

-

Data Acquisition (Direct Infusion or LC-MS):

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

-

Set the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) to acquire data in positive ion mode.[18]

-

Full Scan MS: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da) to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion (264.08) in the first mass analyzer and fragmenting it in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

-

-

Data Analysis:

-

From the full scan MS data, determine the experimental exact mass of the most intense ion.

-

Use the instrument's software to calculate the elemental composition based on the measured exact mass. The result should match C₁₁H₁₂F₃NO₃ within a narrow mass tolerance (typically < 5 ppm).[19]

-

Analyze the MS/MS spectrum to identify the key fragment ions predicted above. This fragmentation pattern serves as a fingerprint to confirm the molecule's structure.

-

Conclusion

The combined application of multinuclear NMR spectroscopy and High-Resolution Mass Spectrometry provides a self-validating system for the comprehensive characterization of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine. The predicted spectral data and fragmentation patterns outlined in this guide serve as a benchmark for researchers. By following the detailed experimental protocols, scientists and drug development professionals can confidently verify the structure, confirm the identity, and assess the purity of this novel unnatural amino acid, ensuring data integrity for its application in advanced research and development.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

HRMS Analysis. University of Texas Medical Branch. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]

-

NMR sample preparation guidelines. NMR Facility, University of Zurich. [Link]

-

Sample requirements - Analyzing NMR data. RI-INBRE. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. [Link]

-

MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Chinese Medicine. [Link]

-

Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. [Link]

-

Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Peptide NMR Sample Preparation. University of Vienna. [Link]

-

Supporting Information for a J. Org. Chem. publication. Royal Society of Chemistry. [Link]

-

High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

-

ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]

-

The Application of High-Resolution Mass Spectrometry for the Analysis of Biopolymers, Metabolites, and Biologically Relevant Small Molecules. University of Massachusetts Boston. [Link]

-

Supporting information for a publication. Texas Tech University. [Link]

-

Amide Neighbouring-Group Effects in Peptides. FREDI. [Link]

-

Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. [Link]

-

Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. [Link]

-

ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Applications of ESI-MS for peptides. University of Alabama at Birmingham. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

4-(trifluoromethyl)-l-phenylalanine (C10H10F3NO2). PubChemLite. [Link]

-

Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester. NIST WebBook. [Link]

-

Mascot help: Peptide fragmentation. Matrix Science. [Link]

-

Mass Spectra of N-[(S)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl] Derivatives of Chiral Amines. PubMed. [Link]

-

The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. PubMed. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. organomation.com [organomation.com]

- 9. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. measurlabs.com [measurlabs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode [zpxb.xml-journal.net]

- 14. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HRMS Analysis [utmb.edu]

- 18. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 19. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]

safety and handling guidelines for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine

An In-depth Technical Guide on the Core Safety and Handling Guidelines for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine

Section 1: Introduction and Compound Profile

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a non-canonical, fluorinated amino acid derivative. Compounds within this class are of significant interest to researchers in drug development and medicinal chemistry. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Given its status as a specialized research chemical, comprehensive toxicological data for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is not available. Therefore, this guide is built upon the foundational principle of treating the compound with a high degree of caution, extrapolating safety and handling protocols from structurally similar fluorinated compounds and established best practices for handling potent, novel chemical entities.

This document provides a framework for researchers, scientists, and drug development professionals to establish safe laboratory practices for this compound. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

| Compound Identifier | Information |

| Chemical Name | (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine |

| Class | Fluorinated Amino Acid Derivative |

| Appearance | Assumed to be a white to off-white solid, based on analogs.[2] |

| Primary Use | For research and development purposes only.[2] |

| Molecular Formula | C11H12F3NO3 |

| Molecular Weight | 279.21 g/mol |

Section 2: The Precautionary Principle: Navigating Undefined Toxicity

The most critical aspect of working with a novel substance like (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is the absence of specific toxicological data. Safety Data Sheets (SDS) for close structural analogs frequently state "No data available" for acute toxicity, carcinogenicity, and other critical endpoints.[3][4][5][6] This does not imply the substance is safe; it signifies that its potential hazards have not been fully characterized.

Therefore, the precautionary principle must be the guiding directive. All handling procedures should be based on the assumption that the compound is potent and potentially hazardous upon inhalation, ingestion, or skin contact. This approach ensures that safety measures are robust enough to protect personnel, regardless of the compound's final toxicological profile.

Section 3: Hazard Identification and Risk Assessment

Based on the chemical structure and data from analogs such as 4-(trifluoromethyl)-phenylalanine and other fluorinated aromatics, the following hazards should be anticipated.

-

Primary Routes of Exposure : Inhalation of airborne powder, skin contact, eye contact, and ingestion.[7]

-

Health Hazards :

-

May cause skin, eye, and respiratory system irritation.[8][9]

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Potential for systemic effects upon exposure, with uncharacterized symptoms. Analogs list general symptoms like weakness or convulsions, highlighting the need for caution.[4][5]

-

-

Chemical Hazards :

-

Thermal Decomposition : When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4][5][8][10] The formation of HF is a significant risk, as it is a highly corrosive and toxic gas.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, which may cause vigorous and potentially hazardous reactions.[4][5][6]

-

Risk Assessment Workflow

A systematic risk assessment should precede any new experiment involving this compound. The goal is to proactively identify and mitigate potential exposures.

Caption: A logical workflow for assessing and mitigating risks before handling the compound.

Section 4: Engineering and Administrative Controls

The Hierarchy of Controls is a framework that prioritizes safety interventions. Engineering and administrative controls are foundational to minimizing risk, as they are designed to be more reliable than relying solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes more effective, system-level safety measures.

-

Primary Engineering Control: Chemical Fume Hood

-

Causality : (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a solid that can easily become an airborne powder during handling (e.g., weighing, transferring). Inhaling this fine dust is a primary exposure risk.[11]

-

Protocol : All manipulations of the solid compound, including weighing, reconstitution, and aliquoting, MUST be performed inside a certified chemical fume hood.[8][12] This provides adequate ventilation to capture airborne particles and protect the researcher.[4][5]

-

-

Administrative Controls

-

Designated Area : Confine all work with this compound to a specific, clearly marked area of the lab bench within the fume hood to prevent cross-contamination.[11]

-

Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all tasks involving this compound. This ensures procedural consistency and safety.

-

Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant SDS of analogs before beginning work.

-

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls described above.

| Protection Type | Specification | Justification |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield may be required for larger quantities.[4][13] | Protects against accidental splashes of solutions or contact with airborne powder. |

| Hand Protection | Chemical-resistant nitrile gloves.[11] | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[13][14] |

| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes.[3][15] | Protects skin from accidental spills and contamination of personal clothing. |

| Respiratory | Not typically required if work is conducted within a certified fume hood.[4][5] | The fume hood serves as the primary respiratory protection. For situations where a hood is not available (e.g., large-scale spill), a respirator with an appropriate filter would be necessary. |

Section 6: Protocols for Safe Handling and Storage

Step-by-Step Handling Protocol

This protocol covers the process from receiving the vial to preparing a stock solution.

-

Preparation : Before handling, ensure the chemical fume hood is on and working correctly. Don Personal Protective Equipment (PPE) as specified in Section 5.

-

Receiving : Inspect the container for damage upon receipt.

-

Equilibration : If the compound is stored cold, allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which could affect compound stability.

-

Transfer : Perform all weighing and transfers within the fume hood. Use anti-static weigh paper or a dedicated spatula. Avoid creating dust by handling the material gently.[5][14]

-

Reconstitution : Add the solvent to the solid slowly to avoid splashing. Cap the vial securely and mix by vortexing or gentle agitation.

-

Cleanup : After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposables (e.g., weigh paper, pipette tips, gloves) in a designated hazardous waste container.[11]

-

Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[3][7]

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

| Parameter | Guideline | Rationale |

| Temperature | Powder: -20°C for long-term (3 years), 4°C for short-term (2 years). In solvent: -80°C (6 months) or -20°C (1 month).[2] | Low temperatures slow chemical degradation, ensuring compound stability and purity over time. |

| Atmosphere | Store in a tightly closed container[3][4][12] in a dry, well-ventilated place.[3][7] Some sensitive compounds may require storage under an inert gas like argon or nitrogen.[12][14] | Protects from moisture and atmospheric contaminants that could degrade the compound. |

| Segregation | Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5][7] | Prevents accidental hazardous reactions. |

Section 7: Emergency Procedures

Preparation is key to responding effectively to an emergency. Ensure an eyewash station, safety shower, and appropriate spill kit are readily accessible.

Spill Response Protocol

-

Evacuate : Alert others in the area and evacuate if the spill is large or releases significant dust.

-

Control : If safe to do so, prevent the spread of dust or liquid.

-

PPE : Don appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Cleanup (Solid Spill) : Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep or scoop the material into a labeled hazardous waste container.[3][4][14] Do not use a water jet.[3]

-

Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose : All cleanup materials must be disposed of as hazardous waste.

Exposure Response Protocol

-

Inhalation : Immediately move the affected person to fresh air. Seek medical attention.[8][14]

-

Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][14][16]

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][14][17]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][14] Show the compound's safety information or this guide to the medical personnel.[4][5]

Section 8: Waste Disposal

All waste containing (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Segregation : Collect all waste in designated, clearly labeled, and sealed containers. Do not mix with non-hazardous waste.[11]

-

Regulatory Compliance : The user of the product is responsible for determining if the material is a hazardous waste at the time of disposal.[18] All disposal must comply with institutional guidelines and local, state, and federal environmental regulations.[3][5] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule waste pickup.[11]

Section 9: Conclusion

The safe handling of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine hinges on a conservative approach rooted in the precautionary principle. By understanding the potential hazards extrapolated from analogous structures, implementing robust engineering and administrative controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can mitigate risks effectively. A proactive safety culture, centered on thorough risk assessment and procedural discipline, is paramount to protecting both the individual researcher and the integrity of the scientific work.

Section 10: References

-

MSDS - Safety Data Sheet. (n.d.). [Link]

-

Safety Data Sheet. (2022, November 25). ABX - advanced biochemical compounds. [Link]

-

Safety Data Sheet. (n.d.). [Link]

-

MSDS - Safety Data Sheet. (n.d.). [Link]

-

MATERIAL SAFETY DATASHEET. (2020, September 23). CF Plus Chemicals. [Link]

-

How to Safely Handle Fluoroantimonic Acid in Laboratories? (2025, June 20). Patsnap Eureka. [Link]

-

Fluorine. (n.d.). [Link]

-

Safety Data Sheet. (2024, August 27). Angene Chemical. [Link]

-

4-(Trifluoromethyl)-L-phenylalanine. (n.d.). PubChem. [Link]

-

Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). [Link]

-

Source Dynamics - Greenbook. (n.d.). [Link]

-

MOFs offer safer solution for handling fluorinated gases that can ‘tame the tiger’. (2023, October 5). Research. [Link]

-

Fluorine Safety. (n.d.). Purdue University. [Link]

-

A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. (2025, October 21). PMC. [Link]

-

4-FLUOROPHENYLALANINE. (n.d.). Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (2022, April). Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. canbipharm.com [canbipharm.com]

- 9. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. peptide24.store [peptide24.store]

- 12. crude.abx.de [crude.abx.de]

- 13. angenechemical.com [angenechemical.com]

- 14. cfplus.cz [cfplus.cz]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. assets.greenbook.net [assets.greenbook.net]

Methodological & Application

Application Note: A Guide to the Efficient Incorporation of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine into Peptides for Enhanced Stability and Conformational Control

Audience: Researchers, scientists, and drug development professionals.

Abstract and Significance

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as potency, metabolic stability, and bioavailability.[1] Among these valuable building blocks, (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine [(R)-α-Me-(4-OCF₃)Phe] offers a unique combination of structural and physicochemical attributes. This α,α-disubstituted amino acid introduces two key modifications:

-

The α-Methyl Group: This modification introduces significant steric hindrance, which serves two primary purposes. First, it conformationally constrains the peptide backbone, often promoting ordered secondary structures like 3₁₀-helices.[2][3][4] Second, it provides a steric shield that dramatically increases resistance to enzymatic degradation by proteases, a common failure point for peptide therapeutics.[5][6][7]

-

The 4-(trifluoromethoxy)phenyl Group: The trifluoromethoxy (-OCF₃) moiety is a bioisostere of other functional groups, valued for its high metabolic stability and unique electronic properties that can modulate lipophilicity and binding interactions.[8][9][10][11] Furthermore, the presence of fluorine atoms provides a sensitive and background-free reporter group (¹⁹F) for Nuclear Magnetic Resonance (NMR) studies, allowing for detailed analysis of peptide conformation and interaction with biological targets.[12][13][14]

However, the very steric hindrance that provides these benefits also presents a significant challenge during chemical synthesis, particularly in the critical peptide bond formation step. This application note provides a comprehensive technical guide for researchers, detailing field-proven protocols and strategic considerations to efficiently incorporate (R)-α-Me-(4-OCF₃)Phe into peptides using modern Solid-Phase Peptide Synthesis (SPPS) techniques.

Properties and Handling of Fmoc-(R)-α-Me-(4-OCF₃)Phe-OH

The building block is typically supplied as the N-α-Fmoc protected form for seamless integration into standard Fmoc-based SPPS workflows.

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₂F₃NO₅ | Calculated |

| Molecular Weight | 497.45 g/mol | Calculated |

| Appearance | White to off-white solid | [15] |

| Typical Solubility | Soluble in DMF, NMP, DMSO | [15] |

| Storage | 2-8°C, desiccated | [16] |

Proper handling involves storing the compound under inert gas and protecting it from moisture to prevent degradation. For synthesis, ensure dissolution in high-purity, anhydrous solvents.

Strategic Considerations for Peptide Synthesis

The primary obstacle to incorporating α,α-disubstituted amino acids like (R)-α-Me-(4-OCF₃)Phe is the steric bulk around the carboxylic acid, which slows the rate of acylation of the resin-bound free amine.[17][18] Standard coupling conditions are often insufficient, leading to incomplete reactions and deletion sequences. Overcoming this challenge requires a multi-faceted approach involving optimized reagents, reaction times, and monitoring.

Experimental Workflow Overview

The following diagram outlines the critical steps in an Fmoc-SPPS cycle, highlighting the key modifications required for the successful incorporation of a sterically hindered amino acid.

Caption: Modified SPPS cycle for hindered amino acid incorporation.

Selection of Coupling Reagents

Standard carbodiimide activators (e.g., DIC) are often too slow for hindered couplings.[17] High-potency aminium/uronium or phosphonium salt-based reagents are essential as they generate highly reactive esters capable of overcoming the steric barrier.[19][20]

| Reagent | Acronym | Activated Species | Key Advantages & Considerations |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | OBt ester | A robust phosphonium salt, good for routine synthesis but may be insufficient for the most difficult couplings.[17] |

| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | OBt ester | A widely used aminium salt, effective but can be outperformed by newer reagents for hindered residues.[17] |

| 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | HCTU | O-6-ClBt ester | More reactive than HBTU due to the electron-withdrawing chloro group.[21][22] Offers a strong balance of efficiency and cost.[21][23] |

| [O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate] | HATU | OAt ester | Considered one of the most powerful activators due to the anchimeric assistance of the pyridine nitrogen in HOAt.[19][20] Excellent for very difficult couplings but is often more expensive.[21][23] |

| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylamino-morpholinomethylene]methanaminium hexafluorophosphate | COMU | Oxyma ester | A modern, highly efficient reagent with performance comparable to HATU.[24][25] Incorporates the OxymaPure leaving group, which is non-explosive and has a lower allergenic potential.[24] |

Recommendation: For incorporating (R)-α-Me-(4-OCF₃)Phe, HATU , HCTU , or COMU are strongly recommended.

Detailed Experimental Protocols

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) - The Coupling Step

This protocol assumes a standard Fmoc/tBu synthesis strategy on an automated or manual synthesizer. The following steps detail the critical coupling of Fmoc-(R)-α-Me-(4-OCF₃)Phe-OH.

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the preceding amino acid, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

Activation Solution Preparation: In a separate vessel, prepare the activation mixture.

-

Dissolve Fmoc-(R)-α-Me-(4-OCF₃)Phe-OH (3.0–5.0 eq. relative to resin loading) in a minimal volume of DMF.

-

Add the chosen coupling reagent (e.g., HATU, HCTU) (2.9–4.9 eq.).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6.0–10.0 eq.).

-

Allow the solution to pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for an extended period, typically 2 to 4 hours .

-

-

Reaction Monitoring (Optional but Recommended):

-

After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test for free amines.

-

Chloranil Test: This test is preferred for secondary amines formed after coupling to a sterically hindered residue. A positive result (blue/green beads) indicates incomplete coupling.

-

Kaiser Test: Note that the Kaiser test may yield a false negative (colorless beads) due to the low accessibility of the hindered secondary amine.

-

-

Double Coupling (If Necessary):

-

If the monitoring test is positive, drain the reaction vessel, and repeat steps 2 and 3 with a fresh solution of activated amino acid for another 1-2 hours. This "double coupling" strategy is highly effective for ensuring the reaction goes to completion.[17]

-

-

Washing: Once the coupling is complete (confirmed by a negative monitoring test), drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. Proceed with the synthesis of the next amino acid.

Protocol 4.2: Peptide Cleavage and Deprotection

The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid cocktail.[26][27] Scavengers are critical to trap reactive carbocations generated during this process, preventing modification of sensitive residues.[26][28]

-

Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common and robust choice is Reagent K .[28][29]

-

Reagent K Composition:

-

Trifluoroacetic Acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of peptide).

-

Gently agitate or stir the slurry at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the TFA solution into a fresh centrifuge tube.

-

Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold (–20°C) diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash/centrifugation step two more times.

-

Dry the final peptide pellet under vacuum to remove residual ether.

-

Protocol 4.3: Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The presence of the hydrophobic (4-OCF₃)phenyl group will typically increase the peptide's retention time.

-

Analysis and Characterization:

-

LC-MS: Confirm the identity and purity of the final peptide by verifying the correct molecular weight via mass spectrometry.

-

¹⁹F NMR: For a definitive confirmation of incorporation and to gain structural insights, dissolve the purified peptide in a suitable solvent and acquire a ¹⁹F NMR spectrum. The -OCF₃ group should give a distinct singlet, whose chemical shift can be sensitive to the local peptide environment and folding.[12][13]

-

Troubleshooting and Validation

A logical approach to troubleshooting is essential for success. The following diagram illustrates a decision-making process for handling common issues during synthesis.

Caption: Troubleshooting decision tree for synthesis and analysis.

-

Problem: Incomplete coupling (deletion of the hindered residue).

-

Cause: Insufficient activation or reaction time.

-

Solution: Always use a high-potency coupling reagent (HATU, HCTU, COMU). Implement extended coupling times (2-4 hours) and proactively use a double coupling strategy.[17]

-

-

Problem: Side reactions during cleavage.

Conclusion

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a powerful tool for peptide drug design, offering the dual benefits of enhanced proteolytic stability and conformational restriction. While its steric bulk demands a departure from standard SPPS conditions, successful incorporation is readily achievable. The keys to success are the selection of highly reactive coupling reagents, the use of extended reaction times with diligent monitoring, and the application of a double coupling strategy. By following the optimized protocols detailed in this guide, researchers can confidently leverage the unique advantages of this amino acid to develop next-generation peptide therapeutics.

References

-

Karle, I. L., & Balaram, P. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 451-9. [Link]

-

Ohkata, K. (2003). Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Yakugaku Zasshi, 123(11), 869-83. [Link]

-

Novabiochem® Coupling reagents. Merck. [Link]

-

Afonin, S., et al. (2010). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. [Link]

-

Ohkata, K., et al. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

-

Oda, Y., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. Macromolecular Rapid Communications, 44(22), e2300305. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2313. [Link]

-

Development and Application of Trifluoromethoxylating Reagents. Request PDF. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6032-6039. [Link]

-

Jaworska, P., & Gryko, D. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(24), 5909. [Link]

-

Hayashi, Y., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 10108. [Link]

-

Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5249-5252. [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

19 F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. [Link]

-

Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

-

Cleavage Cocktail Selection. CDN. [Link]

-

Salwiczek, M., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Biomolecular NMR, 41(2), 81-92. [Link]

-

D'Andrea, L. D., et al. (2000). Proteolytically Stable Peptides by Incorporation of alpha-Tfm Amino Acids. International Journal of Peptide and Protein Research, 56(1), 53-61. [Link]

-

Technical Support Information Bulletin 1206 - HCTU. AAPPTec. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. PMC. [Link]

-

The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. PubMed. [Link]

-

evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. SciSpace. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3168. [Link]

-

Chantell, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(11), 743-748. [Link]

-

HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

-

4-(Trifluoromethyl)-D-phenylalanine. PubChem. [Link]

-

Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). 2BScientific. [Link]

-

Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter. [Link]

-

Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PMC. [Link]

Sources

- 1. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 135944-05-7: FMOC-ALPHA-METHYL-L-PHE | CymitQuimica [cymitquimica.com]

- 16. L -Fmoc-4-trifluoromethylphenylalanine 247113-86-6 [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. benchchem.com [benchchem.com]

- 22. peptide.com [peptide.com]

- 23. americanlaboratory.com [americanlaboratory.com]

- 24. bachem.com [bachem.com]

- 25. luxembourg-bio.com [luxembourg-bio.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]